

Telatinib Mesylate: A Technical Overview of its Antitumor Activity

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Compound of Interest

Compound Name: Telatinib Mesylate

Cat. No.: B3424068

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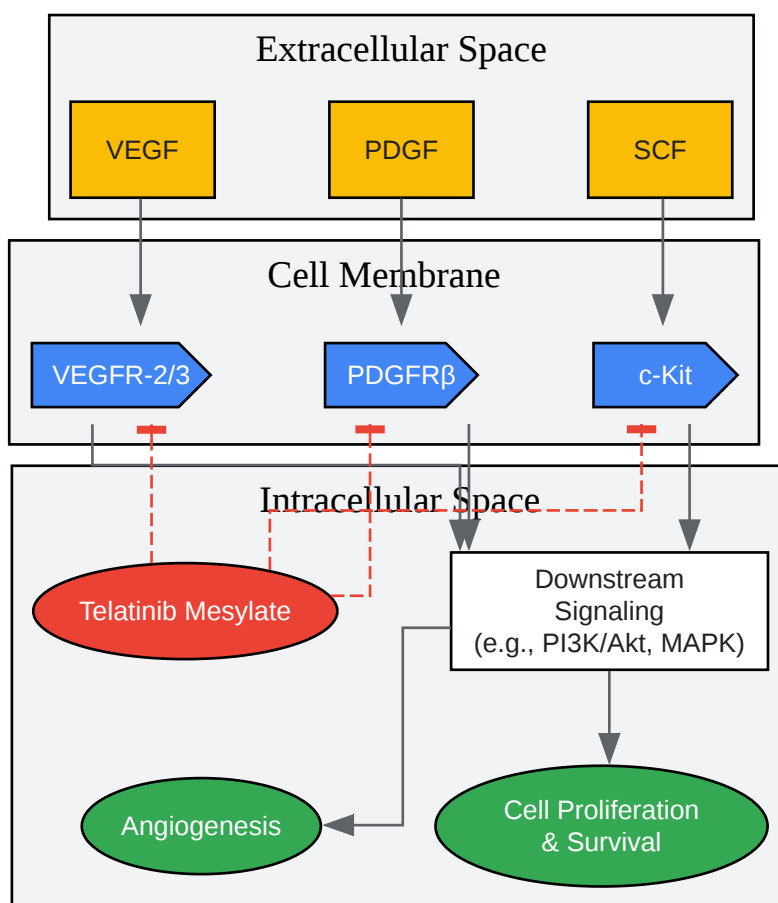
For Researchers, Scientists, and Drug Development Professionals

Introduction

Telatinib Mesylate (formerly BAY 57-9352) is an orally bioavailable small-molecule inhibitor of several receptor tyrosine kinases (RTKs).[1] Its primary mechanism of action involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor beta (PDGFR β), and c-Kit.[1] By targeting these key drivers of angiogenesis and cellular proliferation, **Telatinib Mesylate** has demonstrated potential as an antiangiogenic and antineoplastic agent. This technical guide provides a comprehensive overview of the tumor types in which **Telatinib Mesylate** has shown activity, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Telatinib Mesylate exerts its antitumor effects by potently and selectively inhibiting VEGFR-2, VEGFR-3, PDGFR β , and c-Kit.[1][2] These RTKs are often overexpressed or mutated in various tumor types, playing a crucial role in tumor angiogenesis, growth, and metastasis.[1] The inhibition of VEGFR-2 and VEGFR-3 disrupts the VEGF signaling pathway, a critical regulator of angiogenesis, thereby impeding the formation of new blood vessels that supply tumors with essential nutrients and oxygen. The concurrent inhibition of PDGFR β , expressed on pericytes, further destabilizes newly formed vessels. Inhibition of c-Kit can directly impact tumor cell proliferation and survival in cancers where this receptor is a key oncogenic driver.



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Figure 1: Telatinib Mesylate's inhibitory action on key signaling pathways.

Preclinical Activity

Telatinib Mesylate has demonstrated potent, dose-dependent tumor growth inhibition in a variety of preclinical xenograft models.^[1]

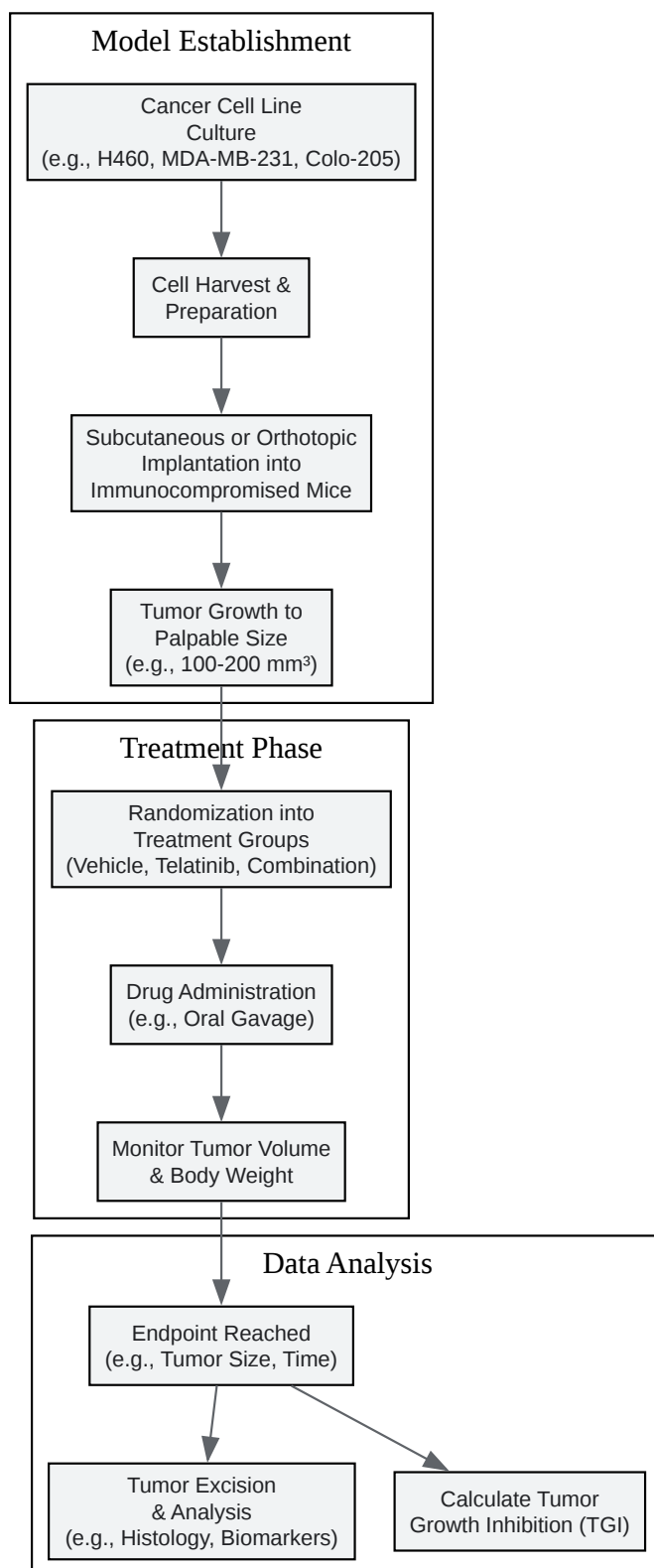
Data Presentation: Preclinical Efficacy

Tumor Type	Cell Line	Model	Efficacy Metric	Result	Reference
Non-Small Cell Lung Cancer	H460	Xenograft	Tumor Growth	Significant decrease in growth rate with Telatinib (15 mg/kg) alone and in combination with Doxorubicin.	[3]
Breast Carcinoma	MDA-MB-231	Xenograft	Tumor Growth	Potent, dose-dependent reduction in tumor growth.	[1]
Colon Carcinoma	Colo-205	Xenograft	Tumor Growth	Potent, dose-dependent reduction in tumor growth.	[1]
Colon Carcinoma	DLD-1	Xenograft	Tumor Growth	Potent, dose-dependent reduction in tumor growth.	[1]
Pancreatic Carcinoma	Not Specified	Xenograft	Tumor Growth	Dose-dependent reduction in tumor growth.	
Prostate Carcinoma	Not Specified	Xenograft	Tumor Growth	Dose-dependent reduction in tumor growth.	

Note: Specific quantitative data on the percentage of tumor growth inhibition for MDA-MB-231, Colo-205, DLD-1, pancreatic, and prostate carcinoma models were not consistently available in the reviewed literature.

Experimental Protocols: Xenograft Studies

A general workflow for assessing the in vivo efficacy of **Telatinib Mesylate** in xenograft models is outlined below. Specific parameters can be adapted based on the tumor cell line and research question.



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Figure 2: General experimental workflow for xenograft efficacy studies.

Detailed Methodology for H460 Xenograft Study:[3]

- Cell Line: Human non-small cell lung cancer cell line H460 and its doxorubicin-resistant variant H460/MX20.
- Animals: Male athymic NCR nude mice.
- Tumor Implantation: Subcutaneous injection of H460 or H460/MX20 cells.
- Treatment Groups:
 - Vehicle control.
 - Doxorubicin (DOX) alone (1.8 mg/kg, intraperitoneally, every 3rd day for 6 doses).
 - **Telatinib Mesylate** alone (15 mg/kg, orally, every 2nd and 3rd day).
 - Combination of DOX and **Telatinib Mesylate**.
- Endpoints: Tumor volume was measured over a period of 18 days.

Clinical Activity

Telatinib Mesylate has been evaluated in Phase I and II clinical trials across a range of solid tumors, demonstrating notable activity in specific cancer types.

Data Presentation: Clinical Efficacy

Table 1: Phase II Study in Gastric or Gastroesophageal Junction (GEJ) Cancer (TEL0805)[4]

Efficacy Parameter	Result
Objective Response Rate (ORR)	67%
Complete Response (CR)	2.6%
Partial Response (PR)	64.1%
Stable Disease (SD)	28.2%
Median Progression-Free Survival (PFS)	140 days

Table 2: Phase I Study in Advanced Solid Tumors[1][5]

Tumor Type	Number of Patients	Efficacy Metric	Result
Colorectal Cancer	39	Tumor Shrinkage	41% of patients experienced some tumor shrinkage.
Median PFS	77 days.		
PFS > 100 days	33% of patients.		
Renal Cell Carcinoma	12	Best Response	2 patients achieved a partial response.
Hepatocellular Carcinoma	9	Not Specified	Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results.
Pancreatic Cancer	4	Not Specified	Included in the study, but specific efficacy data for Telatinib is not detailed in the provided results.
Oesophageal Cancer	Not specified in Phase I	Not Applicable	A Phase II study was planned.

Experimental Protocols: Clinical Trials

TEL0805 Phase II Study in Gastric or GEJ Cancer:[4]

- Patient Population: Previously untreated patients with advanced gastric or gastroesophageal junction cancer.
- Treatment Regimen:
 - **Telatinib Mesylate**: 900 mg orally, twice daily, continuously.
 - Capecitabine: 1,000 mg/m² orally, twice daily on days 1-14.
 - Cisplatin: 80 mg/m² on day 1.
- Cycle Length: 21 days.
- Primary Endpoints: Objective Response Rate.

Phase I Study in Refractory Colorectal Cancer:[5]

- Patient Population: Patients with refractory colorectal cancer.
- Treatment Regimen: **Telatinib Mesylate** monotherapy at doses ≥ 600 mg twice daily, administered either in a 14-days-on/7-days-off schedule or continuously.
- Primary Endpoints: Safety and tolerability. Efficacy was a secondary endpoint.

Conclusion

Telatinib Mesylate has demonstrated significant antitumor activity in a range of preclinical models and has shown promising clinical efficacy, particularly in gastric and gastroesophageal junction cancers when used in combination with standard chemotherapy. Its activity in renal cell carcinoma and the observed tumor shrinkage in heavily pretreated colorectal cancer patients further support its potential as a targeted anticancer agent. The primary mechanism of action, inhibition of VEGFR, PDGFR β , and c-Kit, underscores its role as a potent anti-angiogenic agent. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various solid tumors.

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